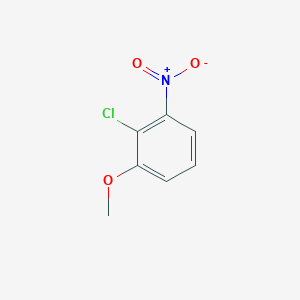
2-Chloro-1-methoxy-3-nitrobenzene
Vue d'ensemble
Description
2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H6ClNO3. It has a molecular weight of 187.58 g/mol . The IUPAC name for this compound is 2-chloro-1-methoxy-3-nitrobenzene .
Physical And Chemical Properties Analysis
2-Chloro-1-methoxy-3-nitrobenzene has a molecular weight of 187.58 g/mol. It has a topological polar surface area of 55 Ų and a complexity of 171. It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Applications De Recherche Scientifique
2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with the CAS Number: 3970-39-6 . It’s a solid substance at ambient temperature with a molecular weight of 187.58 . The compound has a boiling point of 93-95°C .
While specific applications of 2-Chloro-1-methoxy-3-nitrobenzene in scientific research are not readily available, compounds similar to it, such as 1-Chloro-2-nitrobenzene, have been used in the synthesis of 1-hydroxybenzotriazole derivatives . This reaction is strongly catalyzed by H-Faujasite-720 (zeolite) .
In addition, nitro compounds, in general, have been used in the preparation of trinitrobenzene . Methylbenzene is converted more readily to the trinitro derivative and this substance, on oxidation and decarboxylation, yields 1,3,5-trinitrobenzene .
In addition, nitro compounds, in general, have been used in the preparation of trinitrobenzene . Methylbenzene is converted more readily to the trinitro derivative and this substance, on oxidation and decarboxylation ( Section 18-4 ), yields 1,3,5-trinitrobenzene .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAPYDWAVGVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497039 | |
| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methoxy-3-nitrobenzene | |
CAS RN |
3970-39-6 | |
| Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)



